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Compound of Interest

Compound Name: 3'-Bromo-4'-fluoropropiophenone

Cat. No.: B1271923

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral characteristics of the chemical compound 3'-
Bromo-4'-fluoropropiophenone. Due to the limited availability of specific experimental
spectral data for this compound in publicly accessible databases, this document provides its
known physical properties. To offer valuable comparative insights, this guide also presents
spectral data for the closely related compound, 3'-Bromopropiophenone. The methodologies
outlined herein represent standard protocols for the spectroscopic analysis of organic
compounds and can be adapted for the analysis of 3'-Bromo-4'-fluoropropiophenone.

Compound Identification

Compound Name: 3'-Bromo-4'-fluoropropiophenone CAS Number: 202865-82-5 Molecular
Formula: CoHsBrFO Molecular Weight: 231.06 g/mol

Physical and Chemical Properties

Property Value

Molecular Weight 231.06 g/mol
Appearance White crystalline powder
Melting Point 60-64 °C
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Spectral Data (Analog Compound Analysis)

Specific experimental NMR, IR, and MS spectral data for 3'-Bromo-4'-fluoropropiophenone
are not readily available. However, the spectral data for the analogous compound 3'-
Bromopropiophenone (CAS: 19829-31-3) is presented below to provide an estimation of the
expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3'-
Bromopropiophenone

1H NMR (400 MHz, CDCls):

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

8.09 S 1H Ar-H

7.89 d 1H Ar-H

7.67 d 1H Ar-H

7.34 t 1H Ar-H

2.98 q 2H -CH2-

1.22 t 3H -CHs

Note: The presence of the fluorine atom in 3'-Bromo-4'-fluoropropiophenone would introduce
additional complexity to the aromatic region of the *H and 13C NMR spectra due to H-F and C-F
coupling.

Infrared (IR) Spectroscopy of 3'-Bromopropiophenone
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Wavenumber (cm~?) Intensity Assignment

~1680 Strong C=0 (Ketone) stretching
~1590, 1470 Medium-Strong C=C (Aromatic) stretching
~1220 Medium C-C-C stretching

~800-600 Strong C-Br stretching, C-H bending

(aromatic)

mlz Relative Intensity (%) Assignment

[M]* (Molecular ion peak,
212/214 ~18 o

bromine isotope pattern)

[M-CzHs]* (Loss of ethyl
183/185 100/97

group)

[M-C2HsCOQ]* (Loss of
155/157 ~36 _

propionyl group)
75 ~21 [CeH3]* fragment

Note: For 3'-Bromo-4'-fluoropropiophenone, the molecular ion peak would be expected at

m/z 230/232.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectral data for an organic

compound like 3'-Bromo-4'-fluoropropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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» 'H NMR Acquisition:
o Acquire a one-pulse proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-5 seconds, 16-64
scans.

o Process the data with Fourier transformation, phase correction, and baseline correction.
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
TMS at 0 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-10 seconds,
1024 or more scans.

o Processing is similar to H NMR.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total
Reflectance (ATR) crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Record the sample spectrum over a range of 4000-400 cm™1,
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o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
an appropriate ionization source (e.g., direct infusion or coupled with a gas or liquid
chromatograph).

« lonization: Utilize an electron ionization (EI) or a soft ionization technique like electrospray
ionization (ESI).

o Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and
fragment ions.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular weight and
fragmentation pattern, which aids in structure elucidation.

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral
data for a chemical compound.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Data Acquisition

MR D(it_'a f;(égmsmon IR Data Acquisition MS Data Acquisition

Data Processing

NMR Data Processing IR Data Processing MS Data Processing
(FT, Phasing, Baseline Correction) (Background Subtraction) (Peak Detection)
Data Analysis |& Interpretation
NMR Spectral Interpretation IR Spectral Interpretation MS Spectral Interpretation
(Chemical Shifts, Coupling) (Functional Group Identification) (Molecular lon, Fragmentation)
Conclusion

Structure Elucidation & Confirmation

Click to download full resolution via product page

Caption: Workflow for chemical structure elucidation using spectral data.

 To cite this document: BenchChem. [Spectral Analysis of 3'-Bromo-4'-fluoropropiophenone: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271923#spectral-data-of-3-bromo-4-
fluoropropiophenone-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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